molecular formula C9H6ClN3O2 B10905917 1-(2-chloro-4-nitrophenyl)-1H-pyrazole

1-(2-chloro-4-nitrophenyl)-1H-pyrazole

Katalognummer: B10905917
Molekulargewicht: 223.61 g/mol
InChI-Schlüssel: BZZVLVUYUHBQBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloro-4-nitrophenyl)-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a 2-chloro-4-nitrophenyl group

Vorbereitungsmethoden

The synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole typically involves the reaction of 2-chloro-4-nitrophenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and may require heating to facilitate the formation of the pyrazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(2-Chloro-4-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1-(2-chloro-4-aminophenyl)-1H-pyrazole.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, resulting in a variety of substituted pyrazole derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-4-nitrophenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

    Medicine: Research is ongoing into its potential use in drug development, especially for conditions where modulation of specific biological pathways is required.

    Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Zu den ähnlichen Verbindungen zu 1-(2-Chlor-4-nitrophenyl)-1H-Pyrazol gehören:

    2-Chlor-4-nitrophenol: Teilt die Chlor- und Nitrosubstituenten, fehlt aber dem Pyrazolring.

    1-(2-Chlor-4-nitrophenyl)Pyrrolidin: Enthält einen Pyrrolidinring anstelle eines Pyrazolrings.

    5-(2-Chlor-4-nitrophenyl)-2-Furoesäure: Hat einen Furanring und eine Carboxylgruppe.

Die Einzigartigkeit von 1-(2-Chlor-4-nitrophenyl)-1H-Pyrazol liegt in seinem spezifischen Substitutionsschema und dem Vorhandensein des Pyrazolrings, der im Vergleich zu seinen Analoga unterschiedliche chemische und biologische Eigenschaften verleiht.

Eigenschaften

Molekularformel

C9H6ClN3O2

Molekulargewicht

223.61 g/mol

IUPAC-Name

1-(2-chloro-4-nitrophenyl)pyrazole

InChI

InChI=1S/C9H6ClN3O2/c10-8-6-7(13(14)15)2-3-9(8)12-5-1-4-11-12/h1-6H

InChI-Schlüssel

BZZVLVUYUHBQBZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.